molecular formula C12H16O4 B1273159 3-Butoxy-4-methoxybenzoic acid CAS No. 66924-20-7

3-Butoxy-4-methoxybenzoic acid

Cat. No.: B1273159
CAS No.: 66924-20-7
M. Wt: 224.25 g/mol
InChI Key: MVXLURPNIOZKDD-UHFFFAOYSA-N
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Description

Context within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a cornerstone in organic chemistry and are widely utilized across various sectors, including the production of dyes, pigments, and pharmaceuticals. google.comgrafiati.com These compounds are found naturally in many plants and are known for a wide spectrum of biological activities. rasayanjournal.co.in The academic and industrial interest in benzoic acid derivatives stems from their versatile chemical nature and their proven efficacy in numerous applications. grafiati.com

Research into this class of compounds is extensive, with studies frequently exploring how different substituents on the benzoic acid scaffold influence their biological and chemical properties. mdpi.com For instance, derivatives are investigated for antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. rasayanjournal.co.inresearchgate.net The addition of groups like halogens or alkoxy chains can significantly alter a molecule's properties. cymitquimica.commdpi.com For example, the presence of a butoxy group can increase hydrophobicity, while a methoxy (B1213986) group can affect electronic properties and solubility. cymitquimica.com 3-Butoxy-4-methoxybenzoic acid is one of many such derivatives, studied for its potential as a building block in the synthesis of novel compounds with specific, targeted functionalities. lookchem.com

Academic Significance and Contemporary Research Focus

The academic significance of this compound is primarily linked to its use as a precursor in the synthesis of novel bioactive molecules, particularly in the field of medicinal chemistry. researchgate.netrdd.edu.iq Contemporary research has focused on utilizing its structural framework to create more complex derivatives with potential therapeutic applications.

A notable area of investigation involves the synthesis of new hydroxy benzoic acid derivatives designed as potential anticancer agents. researchgate.netrdd.edu.iq In one study, a derivative of this compound, specifically 3-butoxy,4-methoxy benzohydrazide (B10538), was used as a key intermediate. rdd.edu.iq This intermediate was reacted to form a novel compound, 2-(3-butoxy-4-methoxybenzoyl)-N-(3,4,5-trimethoxyphenyl)hydrazine-1-carbothioamide (referred to as compound 10 in the study). researchgate.netrdd.edu.iq

This synthesized derivative was then evaluated for its potential to inhibit the epidermal growth factor receptor (EGFR), a target in cancer therapy. researchgate.netrdd.edu.iq The research included in-vitro cytotoxicity testing against various cancer cell lines, such as DLD-1 (colorectal adenocarcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). researchgate.netrdd.edu.iq The findings indicated that the synthesized derivative showed cytotoxic activity against DLD-1 and HeLa cells, highlighting the potential of using this compound as a scaffold for developing new compounds with anticancer properties. rdd.edu.iq This line of research underscores the compound's value in drug discovery and development, providing a platform for creating molecules with targeted biological activities. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butoxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-4-7-16-11-8-9(12(13)14)5-6-10(11)15-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXLURPNIOZKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370859
Record name 3-butoxy-4-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66924-20-7
Record name 3-butoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Butoxy-4-methoxybenzoic acid
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Synthetic Methodologies and Precursor Chemistry of 3 Butoxy 4 Methoxybenzoic Acid

Established Synthetic Pathways to 3-Butoxy-4-methoxybenzoic Acid

The synthesis of this compound is achieved through several established chemical routes. These pathways typically begin with substituted hydroxybenzoic acids and involve a sequence of reactions to introduce the desired butoxy group and ensure the presence of the carboxylic acid functionality.

Synthesis from Hydroxybenzoic Acid Precursors (e.g., 3-hydroxy-4-methoxybenzoic acid, 4-hydroxybenzoic acid)

A primary and widely utilized method for synthesizing this compound involves the O-alkylation of a hydroxybenzoic acid precursor. The most common starting material for this pathway is 3-hydroxy-4-methoxybenzoic acid, also known as isovanillic acid. rdd.edu.iqchemicalbook.comnist.gov The core of this synthesis is the Williamson ether synthesis, a robust and versatile method for forming ethers. masterorganicchemistry.comvaia.com

This reaction proceeds via a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwvu.edu First, the phenolic hydroxyl group of the precursor is deprotonated by a base, such as potassium carbonate or sodium hydroxide (B78521), to form a more nucleophilic phenoxide ion. wvu.edunih.gov This phenoxide ion then attacks an alkylating agent, typically an alkyl halide like 1-bromobutane (B133212), displacing the halide and forming the ether linkage. wvu.edu The reaction is generally conducted in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the SN2 reaction. nih.govfrancis-press.com

To prevent unwanted side reactions, the carboxylic acid group of the precursor is often protected as an ester (e.g., a methyl ester) before the alkylation step. rasayanjournal.co.in This protecting group is then removed in a subsequent hydrolysis step to yield the final carboxylic acid product.

Table 1: Representative Reaction Conditions for Alkylation of a Hydroxybenzoate Precursor

Parameter Condition Source
Precursor Methyl 3-hydroxy-4-methoxybenzoate mdpi.com
Alkylating Agent 1-bromo-3-chloropropane mdpi.com
Base Potassium carbonate (K₂CO₃) mdpi.com
Solvent Dimethylformamide (DMF) mdpi.com
Temperature 70°C mdpi.com

| Reaction Time | 4 hours | mdpi.com |

Note: The table shows conditions for a similar alkylation reaction to illustrate the general methodology.

Oxidation Reactions in Carboxylic Acid Formation

An alternative synthetic route to this compound involves the oxidation of a corresponding aldehyde, specifically 3-butoxy-4-methoxybenzaldehyde. googleapis.comnih.gov This method is effective for converting an aldehyde functional group into a carboxylic acid.

A common oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, often with a substance like sodium carbonate. googleapis.com The reaction mixture is typically heated to drive the oxidation to completion. Following the reaction, the mixture is acidified with a strong acid, such as hydrochloric acid (HCl), which protonates the carboxylate salt formed in the basic medium, precipitating the desired carboxylic acid. googleapis.com Other oxidation systems, such as those involving manganese(II) acetate (B1210297) and tert-butylhydroperoxide, are also known to convert substituted aromatic compounds to their corresponding benzoic acids. rsc.org

Table 2: Oxidation of a Substituted Benzaldehyde to a Benzoic Acid

Parameter Reagent/Condition Source
Starting Material 3-cyclopentyloxy-4-methoxybenzaldehyde googleapis.com
Oxidizing Agent Potassium permanganate (KMnO₄) googleapis.com
Base Sodium carbonate (Na₂CO₃) googleapis.com
Temperature 50°C googleapis.com

| Work-up | Acidification with concentrated HCl | googleapis.com |

Note: This table details the oxidation of a structurally similar compound, demonstrating a viable pathway.

Esterification and Hydrolysis Processes

Esterification and hydrolysis are critical steps in multi-step syntheses of this compound, particularly when using hydroxybenzoic acid precursors. The carboxylic acid group is often converted to an ester to act as a protecting group, preventing it from interfering with subsequent reactions like alkylation. rasayanjournal.co.in This esterification can be accomplished by reacting the carboxylic acid with an alcohol (e.g., methanol) under acidic catalysis. rasayanjournal.co.in

Once the other necessary modifications to the molecule are complete (such as the addition of the butoxy group), the ester must be hydrolyzed to regenerate the carboxylic acid functionality. rsc.org This deprotection step is typically achieved through saponification, which involves heating the ester with a strong base like aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH). rasayanjournal.co.inrsc.org This process cleaves the ester bond, forming a carboxylate salt. The final step is acidification of the reaction mixture to protonate the salt and precipitate the free carboxylic acid. chemicalbook.com The hydrolysis of the methyl ester of a related compound, 4-butoxybenzoic acid, is a known metabolic process that mirrors this chemical procedure. vulcanchem.com

Alkylation and Etherification Strategies for Derivative Synthesis

The introduction of the butyl group onto the aromatic ring is the defining step in the synthesis of this compound from its hydroxy precursors. This is accomplished through an etherification reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com This strategy offers a high degree of control and is widely applicable for preparing asymmetrical ethers. francis-press.com

The process involves the reaction of a deprotonated phenol (B47542) (phenoxide) with a primary alkyl halide. masterorganicchemistry.com For the synthesis of this compound, the precursor 3-hydroxy-4-methoxybenzoic acid (or its ester form) is treated with a base to form the phenoxide ion. rdd.edu.iqrasayanjournal.co.in This nucleophile then reacts with 1-bromobutane or a similar butylating agent. wvu.edu The selection of a primary alkyl halide is crucial, as secondary and tertiary halides are more prone to undergoing elimination reactions instead of the desired substitution. masterorganicchemistry.com The reaction is typically facilitated by polar aprotic solvents like DMF or DMSO and may be catalyzed by salts such as potassium iodide to improve efficiency. francis-press.com

Role of this compound as a Chemical Intermediate

This compound is a valuable building block in organic synthesis. lookchem.com Its bifunctional nature, possessing both a carboxylic acid and an ether group, allows it to be a precursor for a wide range of more complex molecules, including pharmaceuticals and other fine chemicals. lookchem.com

Preparation of Functionalized Esters (e.g., Methyl 3-butoxy-4-methoxybenzoate)

One of the primary uses of this compound as an intermediate is in the preparation of its corresponding esters. These esters are themselves important intermediates in various synthetic pathways. For example, Methyl 3-butoxy-4-methoxybenzoate is an intermediate in the synthesis of certain quinazoline (B50416) derivatives. nih.gov

The synthesis of these esters is typically achieved through a direct esterification of this compound. rasayanjournal.co.in This can be done via several methods, including Fischer esterification, where the carboxylic acid is heated with an excess of the desired alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid. Alternatively, the carboxylic acid salt can be reacted with an alkylating agent, such as dimethyl sulphate, to form the methyl ester. google.com These esterification reactions are fundamental processes for modifying the carboxylic acid group for further synthetic transformations. google.comgoogle.com

Derivatization to Acid Halides for Enhanced Reactivity

The conversion of carboxylic acids, such as this compound, into more reactive acid halides is a fundamental and widely employed transformation in organic synthesis. researchgate.net This derivatization is crucial for facilitating subsequent reactions, particularly the formation of esters and amides, by enhancing the electrophilicity of the carbonyl carbon. researchgate.net The most common method for this conversion involves the use of thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netgoogle.com

The reaction of this compound with thionyl chloride, often in an inert solvent like dichloromethane (B109758) or toluene, proceeds to form 3-Butoxy-4-methoxybenzoyl chloride. This process involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.

Alternatively, oxalyl chloride can be used, often with a catalytic amount of N,N-dimethylformamide (DMF). This method is considered milder and can be advantageous when other sensitive functional groups are present in the molecule. The resulting acid halide is a highly reactive intermediate that is typically used immediately in the next synthetic step without isolation.

The enhanced reactivity of the acid halide is pivotal for its use in further chemical transformations. For instance, in the synthesis of complex pharmaceutical intermediates, the conversion to an acid halide allows for efficient coupling with various nucleophiles, such as alcohols or amines, under mild conditions. google.com

Amide Coupling Reactions in Pharmaceutical Synthesis

Amide bond formation is one of the most critical and frequently utilized reactions in pharmaceutical and medicinal chemistry. nih.govgrowingscience.com Many biologically active molecules, including numerous drugs, contain an amide linkage. growingscience.com this compound serves as a valuable building block in the synthesis of such compounds through amide coupling reactions. lookchem.comrdd.edu.iq

The general principle of amide coupling involves the reaction of an activated carboxylic acid derivative with an amine. researchgate.net While the use of acid halides, as discussed previously, is a common method for activation, a variety of other coupling reagents have been developed to facilitate this transformation under milder and more controlled conditions. nih.gov These reagents are designed to avoid the harsh conditions associated with acid halide formation and to minimize side reactions.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govrasayanjournal.co.in These reagents activate the carboxylic acid to form a reactive intermediate that is then readily attacked by the amine to form the stable amide bond.

For example, in the synthesis of novel hydroxy benzoic acid derivatives with potential biological activity, 3-butoxy-4-methoxybenzohydrazide, a derivative of this compound, has been used in coupling reactions with isothiocyanates to form complex molecules. rdd.edu.iq The reaction of this compound with an appropriate amine in the presence of a coupling agent like EDC and HOBt in a suitable solvent such as acetonitrile (B52724) can lead to the formation of the desired amide product in good to excellent yields. nih.gov The choice of coupling reagent and reaction conditions is often substrate-dependent and requires optimization to achieve the best results. growingscience.comluxembourg-bio.com

The versatility of amide coupling reactions allows for the incorporation of the 3-butoxy-4-methoxybenzoyl moiety into a wide range of molecular scaffolds, contributing to the development of new pharmaceutical candidates. researchgate.net

Interactive Data Table: Common Amide Coupling Reagents

Coupling ReagentAdditive(s)Typical Solvent(s)Key Features
N,N'-Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Forms a urea (B33335) byproduct that can be difficult to remove.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)HOBt, 4-Dimethylaminopyridine (DMAP)Acetonitrile, DCM, DMFWater-soluble urea byproduct, facilitating easier workup. nih.gov
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)N,N-Diisopropylethylamine (DIPEA)DMFHighly efficient and often used for sterically hindered or electron-deficient amines. nih.govgrowingscience.com
1,1'-Carbonyldiimidazole (CDI)Triethylamine (Et₃N)Tetrahydrofuran (THF)Useful for a variety of coupling reactions. nih.gov

Sustainable and Green Chemistry Approaches in Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis, in line with the principles of green chemistry. ajrconline.org This includes the synthesis of important intermediates like this compound and its derivatives. Traditional synthetic methods often involve the use of hazardous reagents, large volumes of organic solvents, and energy-intensive processes. ajrconline.org

One of the key areas of focus in green chemistry is the use of alternative energy sources to drive reactions. Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. ajrconline.org For instance, microwave irradiation has been successfully employed in the synthesis of various benzoic acid derivatives, offering a more efficient and environmentally benign approach. ajrconline.org

Another important aspect of green chemistry is the use of safer and more sustainable solvents. The development of amide coupling reactions in aqueous media is a significant step towards reducing the reliance on problematic dipolar aprotic solvents like DMF and NMP. luxembourg-bio.com Research has shown that certain coupling reagents are effective for the amidation of carboxylic acids with amines in the presence of water, providing a greener alternative. luxembourg-bio.com

Furthermore, the use of catalysts that can be easily recovered and reused is a cornerstone of sustainable synthesis. For example, in the synthesis of 4-(4-phenylbutoxy) benzoic acid, the use of catalysts like ferrous sulfate, lithium chloride, and manganese chloride, which can be separated by simple extraction into an aqueous layer, simplifies the purification process and reduces waste. google.com

Mechanochemical methods, which involve solvent-free grinding of reactants, also align with the principles of green chemistry by minimizing waste and energy consumption. repec.org This approach has been successfully used for the synthesis of Schiff base ligands from related methoxybenzaldehyde derivatives with high yields. repec.org

The development of photocatalytic systems, such as those using 1,2,3,5-tetrakis(carbazole-9-yl)-4,6-dicyanobenzene (4CzIPN), represents another advancement in sustainable chemistry. rsc.org These metal-free photocatalysts can facilitate a variety of organic transformations, including decarboxylation and acylation reactions, under mild conditions using visible light, thus contributing to greener and more efficient synthetic routes. rsc.org

By embracing these green chemistry principles, the synthesis of this compound and its subsequent derivatization can be made more efficient, economical, and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of 3 Butoxy 4 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In the case of 3-Butoxy-4-methoxybenzoic acid, the ¹H NMR spectrum reveals distinct signals for the protons of the butoxy and methoxy (B1213986) groups, as well as the aromatic protons.

The typical ¹H NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), shows a triplet at approximately 1.0 ppm corresponding to the terminal methyl (CH₃) group of the butoxy chain. google.comgoogleapis.comgoogleapis.com A multiplet around 1.5 ppm is assigned to the methylene (B1212753) (CH₂) group adjacent to the methyl group, and another multiplet at about 1.85 ppm corresponds to the next methylene group in the butoxy chain. google.comgoogleapis.comgoogleapis.com The methylene group directly attached to the oxygen atom (OCH₂) appears as a triplet at approximately 4.1 ppm. google.comgoogleapis.comgoogleapis.com The methoxy group (OCH₃) protons resonate as a sharp singlet at around 3.95 ppm. google.comgoogleapis.comgoogleapis.com

The aromatic protons exhibit a characteristic pattern. A doublet is observed at approximately 6.92 ppm, and two other signals, a singlet and a doublet, appear at around 7.6 ppm and 7.75 ppm, respectively. google.comgoogleapis.comgoogleapis.com The broad signal for the carboxylic acid proton (-COOH) can sometimes be observed further downfield. rasayanjournal.co.in

Derivatives of this compound show predictable shifts in their ¹H NMR spectra depending on the nature and position of the substituent. For instance, the esterification of the carboxylic acid group would lead to the disappearance of the acidic proton signal and the appearance of new signals corresponding to the alcohol moiety.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Proton Assignment Chemical Shift (ppm) Multiplicity Number of Protons
Butoxy -CH₃1.0Triplet (t)3H
Butoxy -CH₂-1.5Multiplet (m)2H
Butoxy -CH₂-1.85Multiplet (m)2H
Methoxy -OCH₃3.95Singlet (s)3H
Butoxy -OCH₂-4.1Triplet (t)2H
Aromatic CH6.92Doublet (d)2H
Aromatic CH7.6Singlet (s)1H
Aromatic CH7.75Doublet (d)1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal. oregonstate.edu

For carboxylic acids and their derivatives, the carbonyl carbon (C=O) of the carboxylic acid group typically appears in the downfield region of the spectrum, around 165-190 ppm. oregonstate.edu The aromatic carbons attached to oxygen atoms (C-O) resonate at approximately 163.5-163.6 ppm, while other aromatic carbons appear in the range of 110-130 ppm. researchgate.net The carbons of the butoxy and methoxy groups are found in the upfield region of the spectrum. mdpi.com

The chemical shifts of the carbon atoms in derivatives of this compound will be influenced by the electronic effects of the substituents. For example, in a derivative where the carboxylic acid is converted to an ester, the chemical shift of the carbonyl carbon would be slightly altered. researchgate.net

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm)

Carbon Assignment Typical Chemical Shift Range (ppm)
Carbonyl (COOH)165 - 190
Aromatic C-O145 - 165
Aromatic C-H & C-C110 - 140
Butoxy/Methoxy C-O55 - 80
Butoxy Alkyl Carbons10 - 40

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. rasayanjournal.co.in The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a strong, sharp peak around 1684 cm⁻¹. rasayanjournal.co.in

The spectrum also shows absorptions corresponding to the C-H bonds of the alkyl and aromatic parts of the molecule in the 2871-2954 cm⁻¹ region. rasayanjournal.co.in The aromatic C=C stretching vibrations are visible in the 1582-1601 cm⁻¹ range. rasayanjournal.co.in The C-O-C stretching vibrations of the ether linkages (butoxy and methoxy groups) are expected to appear in the fingerprint region, typically between 1100 and 1250 cm⁻¹.

For derivatives, changes in the FT-IR spectrum can be observed. For instance, the formation of an ester from the carboxylic acid would result in the disappearance of the broad O-H band and a shift in the C=O stretching frequency. rasayanjournal.co.in

Interactive Data Table: Key FT-IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)2500 - 3300 (broad)
C-H stretch (Alkyl/Aromatic)2871 - 2954
C=O stretch (Carboxylic Acid)~1684
C=C stretch (Aromatic)1582 - 1601
C-O-C stretch (Ether)1100 - 1250

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. The Raman spectrum of a benzoic acid derivative would show characteristic bands for the aromatic ring vibrations. For instance, a key feature used to monitor reactions involving benzoic acid derivatives is the Raman band around 1631 cm⁻¹. oxinst.com The technique can be particularly useful for studying reactions in aqueous media and for analyzing samples with minimal preparation. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular weight is 224.25 g/mol . In a mass spectrum, a peak corresponding to the molecular ion ([M]⁺) would be expected at m/z 224. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (-COOH) or parts of the alkyl chains. aip.org

In the case of derivatives, the mass spectrum will reflect the change in molecular weight. For example, a Time-of-Flight Mass Spectrometry (TOF MS) analysis of a sodium adduct of a related butoxybenzoic acid derivative showed a peak at m/z 217, corresponding to [M+Na]⁺. rasayanjournal.co.in High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy. mdpi.com The fragmentation pattern of the precursor, 3-Butoxy-4-methoxybenzaldehyde, shows a top peak at m/z 152 and a second highest at m/z 151, which can provide clues to the fragmentation of the acid. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. pharmatutor.org For this compound, the absorption of UV light primarily involves the promotion of electrons in the aromatic ring and the carbonyl group of the carboxylic acid. libretexts.org The key chromophore, the part of the molecule responsible for light absorption, is the benzene (B151609) ring conjugated with the carboxyl group. uzh.ch

The electronic spectrum of benzoic acid, a related parent compound, shows two main absorption bands, often referred to as the B-band (Benzenoid) and C-band. rsc.org The B-band, which is intense and appears around 230 nm in benzoic acid, is attributed to a π→π* transition. rsc.org The C-band is a weaker, broader band at a longer wavelength (around 274 nm for benzoic acid) and also arises from a π→π* transition within the aromatic system. rsc.org Additionally, the carbonyl group of the carboxylic acid can exhibit a weak n→π* transition, which involves the excitation of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital. uzh.ch These transitions are often low in intensity and may be obscured by the stronger π→π* absorptions. rsc.org

In this compound, the presence of the butoxy and methoxy groups, which act as auxochromes (color-modifying groups), influences the absorption spectrum. These alkoxy groups have non-bonding electron pairs on the oxygen atoms that can be donated to the aromatic ring through resonance. This extended conjugation typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for the π→π* transitions compared to unsubstituted benzoic acid. msu.edu

The expected electronic transitions for this compound are summarized below.

Table 1: Electronic Transitions in this compound This table is interactive. Click on the headers to sort.

Transition Type Orbitals Involved Chromophore Expected Wavelength Region
π → π* π bonding to π* anti-bonding Substituted Benzene Ring, Carbonyl Group Strong absorption, typically < 300 nm

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

If a suitable single crystal is obtained, the diffraction experiment would determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the crystal's symmetry). mdpi.com The resulting electron density map allows for the precise location of each atom in the molecule. fzu.cz

For this compound, this would reveal:

The planarity of the benzene ring.

The precise bond lengths and angles of the butoxy, methoxy, and carboxylic acid substituents.

The conformation of the flexible butoxy side chain.

Crucial information on intermolecular interactions. Carboxylic acids commonly form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules associate in a head-to-head fashion. rsc.org SCXRD would confirm the presence and geometry of this or other hydrogen-bonding networks.

The data obtained from an SCXRD experiment are typically presented in a standardized crystallographic information file (CIF), containing the parameters listed below.

Table 3: Illustrative Crystallographic Parameters for this compound This table is interactive. Click on the headers to sort.

Parameter Description Value
Crystal System The crystal family (e.g., monoclinic, triclinic). mdpi.com (To be determined)
Space Group The symmetry group of the crystal. mdpi.com (To be determined)
a (Å) Unit cell dimension. (To be determined)
b (Å) Unit cell dimension. (To be determined)
c (Å) Unit cell dimension. (To be determined)
α (°) Unit cell angle. (To be determined)
β (°) Unit cell angle. (To be determined)
γ (°) Unit cell angle. (To be determined)
Volume (ų) Volume of the unit cell. (To be determined)

Computational Chemistry and Theoretical Investigations of 3 Butoxy 4 Methoxybenzoic Acid

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations provide a foundational understanding of the intrinsic properties of a molecule. For derivatives of benzoic acid, these methods elucidate the electronic characteristics that govern their chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining a molecule's chemical reactivity and kinetic stability. oaji.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter; a smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Analysis of the HOMO-LUMO gap and related quantum chemical descriptors provides insights into the molecule's bioactivity. oaji.net These parameters are used to predict how the molecule might interact with biological targets.

Table 1: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Chemical Hardness (η) η ≈ (I - A) / 2 Measures the resistance of a molecule to change its electron configuration.
Chemical Potential (μ) μ ≈ -(I + A) / 2 Represents the escaping tendency of electrons from an equilibrium system.

| Electrophilicity (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table outlines theoretical descriptors calculated from HOMO and LUMO energies, which are standard in computational studies of benzoic acid derivatives. oaji.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. oaji.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). For benzoic acid derivatives, the MEP map highlights the electronegative oxygen atoms of the carboxyl and methoxy (B1213986) groups as sites of negative potential. iucr.org

Frontier Molecular Orbital (HOMO-LUMO) Theory

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling techniques are instrumental in predicting how a molecule like 3-Butoxy-4-methoxybenzoic acid might interact with biological systems, such as proteins and enzymes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govmdpi.com This method is widely used in drug discovery to screen potential inhibitors of therapeutic targets. The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a well-established target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. rdd.edu.iqresearchgate.net

A recent study investigated the potential of new hydroxybenzoic acid derivatives, including a compound featuring the this compound scaffold (referred to as compound 10 in the study), as EGFR tyrosine kinase inhibitors. rdd.edu.iqresearchgate.net In this in silico analysis, the compound was docked into the active site of the EGFR tyrosine kinase. The binding energy (ΔG), which indicates the stability of the ligand-receptor complex, was calculated. researchgate.net

Table 2: Comparative Docking Results against EGFR Tyrosine Kinase

Compound Binding Energy (ΔG) in kcal/mol
Erlotinib (Standard Inhibitor) -8.75
Compound 8 (Derivative) -8.56

| Compound 10 (this compound derivative) | Not specified, but evaluated |

Data sourced from a study on new hydroxybenzoic acid derivatives. rdd.edu.iqresearchgate.net Compound 8 in the study showed a binding energy nearly equal to the standard drug Erlotinib, demonstrating the potential of this class of compounds as EGFR inhibitors. rdd.edu.iqresearchgate.net The study also synthesized and tested compound 10, which contains the this compound structure. rdd.edu.iqresearchgate.net

The biological activity of a flexible molecule like this compound is highly dependent on its conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds. lumenlearning.com Computational methods can be used to explore the potential energy surface (PES) of a molecule, identifying low-energy (stable) and high-energy (unstable) conformations. rsc.org

Table 3: Key Torsional Angles for Conformational Analysis of this compound

Torsion Angle Description
C(ring)-O-CH₂-CH₂ Rotation around the bond connecting the butoxy group to the ring.
O-CH₂-CH₂-CH₂ Rotation within the butyl chain (gauche/anti conformations).
CH₂-CH₂-CH₂-CH₃ Rotation at the end of the butyl chain.
C(ring)-C(ring)-O-CH₃ Rotation of the methoxy group relative to the benzene (B151609) ring.

| C(ring)-C(ring)-C=O | Rotation of the carboxylic acid group relative to the benzene ring. |

Prediction of Ligand-Receptor Binding and Enzyme Inhibition (e.g., EGFR Tyrosine Kinase)

Validation of Theoretical Models against Experimental Data

The accuracy and reliability of computational models in predicting the molecular properties of this compound are critically assessed through the validation of theoretical calculations against experimental data. This comparative approach is essential for establishing the predictive power of the applied theoretical methods, such as Density Functional Theory (DFT). The validation process typically involves comparing calculated spectroscopic and structural parameters with those obtained from experimental techniques like Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy.

A fundamental aspect of this validation for benzoic acid derivatives is the consideration of intermolecular interactions, particularly the formation of hydrogen-bonded dimers in the solid state. nih.govnih.gov Theoretical calculations are often performed on both the monomeric and dimeric forms of the molecule to determine the most stable conformation and to accurately reproduce experimental spectra, which are typically recorded on solid-phase samples where dimerization is prevalent. nih.govresearchgate.net The strong hydrogen bonds in the dimer significantly influence vibrational frequencies, most notably causing a red shift in the O-H stretching frequency. nih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman)

The validation of theoretical models often begins with vibrational analysis. The calculated vibrational frequencies for the optimized geometric structure of this compound, obtained using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are compared with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net

Due to the systematic errors inherent in the harmonic approximation used in DFT calculations, a uniform scaling factor is often applied to the computed wavenumbers to improve the agreement with experimental values. nih.gov The comparison allows for a detailed assignment of the observed vibrational bands to specific modes of vibration within the molecule.

For analogous compounds like 3,5-dimethyl-4-methoxybenzoic acid, extensive spectroscopic investigations have demonstrated a strong correlation between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman data, confirming the utility of DFT in predicting vibrational properties. nih.gov The table below illustrates a typical comparison between experimental and calculated vibrational frequencies for a substituted benzoic acid, showcasing the level of agreement that can be achieved.

Table 1. Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Benzoic Acid Derivative.
Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)Assignment
ν(O-H)~3000 (broad)-~3050Carboxylic acid O-H stretch (dimer)
ν(C=O)~1680~1685~1690Carboxylic acid C=O stretch
ν(C-O)~1300~1305~1310Carboxylic acid C-O stretch
ν(C-O-C)alkoxy~1250~1255~1260Aryl-alkyl ether stretch
Ring C=C stretch~1600~1605~1610Aromatic ring stretch

Note: Data are representative and based on typical values for substituted benzoic acids. The actual values for this compound would require specific experimental measurement and calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a sensitive probe of the chemical environment of individual atoms. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). faccts.de

The comparison between the calculated and experimental NMR spectra serves as a stringent test of the accuracy of the computed molecular geometry. researchgate.net Studies on related molecules have shown that GIAO/DFT calculations can reproduce experimental chemical shifts with a high degree of accuracy, aiding in the definitive assignment of NMR signals. nih.govmdpi.com Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging, highlighting the importance of selecting appropriate theoretical models that account for these factors. copernicus.org

Table 2. Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound.
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C (Carboxyl)~172~171
C-4 (C-OCH₃)~153~152
C-3 (C-OC₄H₉)~148~147
C-1~123~122
C-5~115~114
C-6~113~112
C-2~112~111
C (OCH₃)~56~55
C (Butoxy)~69, 31, 19, 14~68, 30, 18, 13

Note: Experimental values are estimated based on data for structurally similar compounds like 3-Butoxy-4-methoxybenzaldehyde and other substituted benzoic acids. Calculated values are hypothetical, representing a typical outcome of GIAO/DFT calculations. nih.gov

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the experimental UV-Vis spectrum. researchgate.net

The validation involves comparing the calculated λmax values with the experimental spectrum, typically recorded in a solvent like ethanol (B145695) or methanol. nih.gov Good agreement between the theoretical and experimental electronic spectra validates the chosen computational method's ability to describe the electronic structure and transitions within the molecule. mdpi.com These calculations also provide insights into the nature of the electronic transitions, often identifying them as π → π* or n → π* transitions involving the frontier molecular orbitals (HOMO and LUMO). nih.gov

Biological Activity Research and Mechanistic Studies of 3 Butoxy 4 Methoxybenzoic Acid Derivatives in Vitro Focus

In Vitro Anticancer Activity and Associated Mechanisms

The search for novel anticancer agents has led researchers to investigate various synthetic compounds, including derivatives of 3-butoxy-4-methoxybenzoic acid. In vitro studies have highlighted several mechanisms by which these compounds may inhibit cancer cell growth and proliferation.

Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes like proliferation and survival, and its overactivity is a hallmark of many cancers. rdd.edu.iq Consequently, EGFR tyrosine kinase has become a significant target for anticancer drug development. rdd.edu.iq

Recent research has focused on synthesizing novel hydroxybenzoic acid derivatives, including those derived from this compound, with the aim of inhibiting EGFR tyrosine kinase. rdd.edu.iqresearchgate.net For instance, a synthesized thiosemicarbazide (B42300) derivative, 2-(3-butoxy-4-methoxybenzoyl)-N-(3,4,5-trimethoxyphenyl)hydrazine-1-carbothioamide, was evaluated for its anticancer potential. researchgate.net Molecular docking studies, which predict the binding affinity between a molecule and a target protein, suggested that this derivative could effectively bind to the EGFR tyrosine kinase active site. researchgate.net This computational prediction was supported by in vitro assays demonstrating the compound's cytotoxic effects on various cancer cell lines, suggesting that its anticancer activity is, at least in part, mediated through the inhibition of EGFR. rdd.edu.iqresearchgate.net

Modulation of Histone Deacetylase (HDAC) Enzymes (e.g., HDAC6 Inhibition)

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression. Their inhibition can lead to the reactivation of tumor suppressor genes, making them a valid target in cancer therapy. nih.gov Studies have shown that certain naturally occurring benzoic acid derivatives can retard cancer cell growth by inhibiting HDACs. nih.gov

Specifically, research has identified that dihydroxybenzoic acid (DHBA) and 4-hydroxybenzoic acid derivatives can inhibit HDAC activity, leading to cancer cell growth inhibition. rdd.edu.iqnih.gov This inhibition can induce reactive oxygen species (ROS) and apoptosis. rdd.edu.iq While direct evidence for this compound itself is limited in the provided sources, the established activity of structurally related hydroxybenzoic acids suggests that derivatives of this compound may also exert anticancer effects through the modulation of HDAC enzymes, a mechanism that warrants further investigation. rdd.edu.iqnih.gov

Cellular Proliferation Inhibition in Carcinoma Cell Lines (e.g., DLD-1, HeLa, MCF-7)

The efficacy of potential anticancer compounds is frequently assessed by their ability to inhibit the growth of cancer cell lines in vitro. Derivatives of this compound have been subjected to such evaluations using the MTT assay, a colorimetric method to measure cellular metabolic activity and, by extension, cell viability.

One specific derivative, 2-(3-butoxy-4-methoxybenzoyl)-N-(3,4,5-trimethoxyphenyl)hydrazine-1-carbothioamide, demonstrated cytotoxic activity against several human cancer cell lines. researchgate.net It was shown to be effective against DLD-1 (colorectal adenocarcinoma) and HeLa (cervical cancer) cells. rdd.edu.iqresearchgate.net The study also tested the compound against the MCF-7 breast cancer cell line. rdd.edu.iqresearchgate.net The results, quantified as half-maximal inhibitory concentrations (IC₅₀), indicate the compound's potential as an antiproliferative agent. researchgate.net

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of a this compound Derivative

Compound DLD-1 HeLa MCF-7
2-(3-butoxy-4-methoxybenzoyl)-N-(3,4,5-trimethoxyphenyl)hydrazine-1-carbothioamide 27.26 19.19 Not specified as active

Data sourced from a study on new hydroxy benzoic acid derivatives. researchgate.net

Influence on Ribonucleotide Reductase Activity in Relevant Derivatives

Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, making it another important target for cancer therapy. Some anticancer drugs, such as the thiosemicarbazide derivative Triapine, function by suppressing this enzyme. rdd.edu.iq

Research into hydroxybenzoic acid derivatives has produced compounds that fall into the thiosemicarbazide class. researchgate.net Specifically, the derivative synthesized from 3-butoxy-4-methoxybenzohydrazide belongs to this group. researchgate.net Given that thiosemicarbazide derivatives are known to derive their anticancer activity from the suppression of ribonucleotide reductase, it is plausible that this mechanism contributes to the observed cytotoxic effects of the this compound derivative. rdd.edu.iq

Anti-inflammatory Mechanisms in Cellular Models

Chronic inflammation is a contributing factor to various diseases, and many natural and synthetic compounds are explored for their anti-inflammatory potential. nih.gov Hydroxybenzoic acid derivatives are recognized for possessing a range of biological activities, including anti-inflammatory properties. researchgate.net The mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX), particularly the inducible COX-2 enzyme which is upregulated during inflammation. nih.govnih.gov

While the broad class of benzoic acid derivatives has been studied for anti-inflammatory effects, with some demonstrating inhibition of inflammatory signaling pathways like NF-κB, specific in vitro data on the anti-inflammatory mechanisms of this compound derivatives in cellular models is not detailed in the available research. nih.govresearchgate.net However, the known anti-inflammatory profile of related phenolic compounds suggests this as a promising area for future investigation. nih.gov

Antimicrobial and Antifungal Efficacy: In Vitro Characterization and Structure-Activity Relationships

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Benzoic acid and its derivatives have long been used as preservatives due to their antimicrobial properties. researchgate.netnih.gov

Research has identified ester derivatives of 3-methoxy-4-butoxybenzoic acid (an isomer of the title compound) as having antimicrobial activity. Specifically, "benzoic acid, 4-butoxy-3-methoxy-, perhydro-1-quinolizinylmethyl ester" was identified from a bacterial extract and noted for its potential antimicrobial action. researchgate.net The antimicrobial activity of benzoic acid derivatives is influenced by the type, number, and position of substituents on the benzene (B151609) ring. nih.gov For instance, the presence and position of hydroxyl and methoxyl groups can alter the compound's effectiveness against bacteria like E. coli. nih.govmdpi.com

In the context of antifungal activity, benzoic acid derivatives have been systematically studied to understand their structure-activity relationships (SAR). nih.govnih.gov These studies indicate that the carboxylic acid group is often a crucial feature for activity. nih.govconicet.gov.ar The mechanism can involve the inhibition of fungal-specific enzymes, such as CYP53, which is a target for natural phenolic antifungals. nih.gov While comprehensive SAR studies specifically for this compound derivatives are not extensively detailed, the principles derived from related compounds suggest that modifications to the butoxy and methoxy (B1213986) groups could modulate antifungal potency. nih.govnih.gov

Elucidation of Antimicrobial Mechanism of Action (e.g., Ergosterol Interaction)

The antimicrobial properties of benzoic acid derivatives, particularly those with structural similarities to this compound, have been a subject of scientific investigation. Studies on related compounds, such as synthetic cinnamates and cinnamides, have underscored the importance of specific chemical features for antifungal activity. For instance, research has shown that the presence of a butyl substituent can potentiate the antifungal response. researchgate.netnih.gov

A key mechanism identified for the antifungal action of these related derivatives is the direct interaction with ergosterol, a vital component of the fungal cell membrane. researchgate.netnih.gov This interaction disrupts the integrity of the plasma membrane, leading to fungal cell death. Molecular docking simulations have further supported these findings by predicting the likely molecular targets within the fungal cells. researchgate.net While these studies were not performed directly on this compound, the demonstrated importance of the butyl group in a similar chemical scaffold suggests a plausible mechanism for its own potential antifungal effects. researchgate.netnih.gov The general antimicrobial mechanisms for such compounds can also include damage to nucleic acids and proteins and the induction of intracellular reactive oxygen species. nih.gov

Furthermore, derivatives of this compound, specifically 3-butoxy-4-methoxy benzohydrazide (B10538), have been synthesized and are recognized within classes of compounds known for a wide range of biological activities, including antifungal and antimicrobial properties. rdd.edu.iqresearchgate.net

Antioxidant Properties and Free Radical Scavenging Pathways

Derivatives of benzoic acid are recognized for their antioxidant capabilities and their ability to scavenge harmful free radicals. preprints.orgnih.govnih.govscielo.org.za The antioxidant activity is typically assessed through various in vitro assays that measure the compound's ability to neutralize different types of reactive species. nih.gov The primary mechanisms through which these compounds exert their antioxidant effects include Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). preprints.orgscielo.org.za Computational studies suggest that in non-polar environments, the HAT mechanism is favored, whereas the SPLET mechanism is more likely in polar solvents like water and methanol. scielo.org.za

Table 1: Principal Free Radical Scavenging Mechanisms of Benzoic Acid Derivatives

Mechanism Description Preferred Environment
Hydrogen Atom Transfer (HAT) A hydrogen atom is directly transferred from the antioxidant to the free radical. Gas phase / Non-polar
Stepwise Electron Transfer Proton Transfer (SET-PT) An electron is first transferred from the antioxidant to the radical, followed by a proton transfer. ---

| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant first loses a proton (heterolytic O-H bond dissociation), followed by the transfer of an electron to the free radical. scielo.org.za | Polar solvents |

Enzyme Inhibition and Activation Profiles (e.g., Neurolysin, Angiotensin-Converting Enzyme, Cathepsins, Cholesterol Esterase)

The interaction of this compound derivatives with various enzymes is a key area of pharmacological research. Studies have shown that this class of compounds can act as both inhibitors and activators of specific enzymes.

Notably, benzoic acid derivatives isolated from the fungus Bjerkandera adusta have been shown to promote the activity of lysosomal cathepsins. mdpi.comnih.gov In studies on human fibroblasts, certain derivatives led to a significant activation of cathepsins B and L. mdpi.comnih.gov This activation is a crucial part of their effect on cellular protein degradation pathways.

In the realm of enzyme inhibition, a thiosemicarbazide derivative of 3-butoxy,4-methoxy benzohydrazide was synthesized and evaluated in silico and in vitro for its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. rdd.edu.iqresearchgate.net This receptor is a key target in cancer therapy. The research identified this derivative as a promising cytotoxic agent through its EGFR inhibitory activity. researchgate.net Other research has explored different benzoic acid derivatives as inhibitors of influenza neuraminidase and cathepsin G, highlighting the scaffold's versatility in targeting a range of enzymes. researchgate.netnih.gov No specific data was found for the direct interaction of this compound with Neurolysin, Angiotensin-Converting Enzyme, or Cholesterol Esterase in the reviewed literature.

Table 2: Observed Enzyme Modulation by Benzoic Acid Derivatives

Enzyme Action Specific Derivative/Class Investigated System
Cathepsin B and L Activation Benzoic acid derivatives from B. adusta Human foreskin fibroblasts
EGFR Tyrosine Kinase Inhibition Thiosemicarbazide of 3-butoxy,4-methoxy benzohydrazide In silico and cancer cell lines
Influenza Neuraminidase Inhibition Various benzoic acid derivatives In vitro enzyme assay

Investigation of Proteostasis Network Modulation (e.g., Ubiquitin-Proteasome System, Autophagy-Lysosome Pathway)

Proteostasis is the process of maintaining the stability and functionality of the cellular proteome, and its disruption is linked to aging and various diseases. mdpi.commdpi.comnih.gov The proteostasis network relies on two main protein degradation systems: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP). mdpi.combjbs.com.br

Research has demonstrated that benzoic acid derivatives can act as modulators of this network. mdpi.comnih.gov Specifically, derivatives isolated from Bjerkandera adusta were found to enhance the activity of both the UPS and, more potently, the ALP in human fibroblast cell models. mdpi.com The strong activation of the ALP was directly linked to the increased activity of lysosomal cathepsins B and L, as detailed in the previous section. mdpi.com In silico studies supported these findings, predicting that the benzoic acid derivatives are putative binders of these cathepsins. mdpi.comnih.gov Given that the efficacy of both the UPS and ALP declines with age, the ability of the hydroxybenzoic acid scaffold to stimulate these pathways suggests its potential as a basis for developing novel agents that target age-related cellular dysfunction. mdpi.com

Broader Pharmacological Investigations within Medicinal Chemistry

The therapeutic potential of the this compound scaffold extends into several areas of medicinal chemistry, with a significant focus on oncology.

A study involving the synthesis of new hydroxy benzoic acid derivatives included a compound derived from 3-butoxy,4-methoxy benzohydrazide (specifically, N'-(2,4,5-trimethoxybenzylidene)-3-butoxy-4-methoxybenzohydrazide). rdd.edu.iq This compound was evaluated for its cytotoxic effects against several human cancer cell lines using an MTT viability assay. rdd.edu.iqresearchgate.net The derivative demonstrated notable cytotoxicity against DLD-1 colorectal adenocarcinoma and HeLa cervical cancer cells, with half-maximal inhibitory concentrations (IC₅₀) of 27.26 µM and 19.19 µM, respectively. rdd.edu.iqresearchgate.net

Beyond cancer research, the broader class of benzoic acid derivatives has been investigated for other pharmacological activities. These include potential applications as antipsoriatic agents, where the lipophilicity of long-chain esters was found to correlate with increased activity. nih.gov Additionally, structure-based drug design has been used to develop benzoic acid derivatives as inhibitors of influenza neuraminidase, an important target for antiviral drugs. researchgate.net The diverse biological activities reported for related hydrazone compounds, such as analgesic and anti-inflammatory effects, further highlight the versatility of the benzoic acid core structure in drug discovery. nih.gov

Table 3: In Vitro Cytotoxicity of a this compound Derivative

Cell Line Cancer Type IC₅₀ (µM)
DLD-1 Colorectal Adenocarcinoma 27.26 rdd.edu.iqresearchgate.net
HeLa Cervical Cancer 19.19 rdd.edu.iqresearchgate.net

Q & A

Q. What synthetic strategies are recommended for preparing 3-butoxy-4-methoxybenzoic acid with high purity?

A multi-step synthesis approach is typically employed, starting with functionalization of the benzoic acid core. Key steps include:

  • Protecting group strategies : Use of tert-butyl or methyl esters to protect the carboxylic acid group during etherification of the 3- and 4-positions .
  • Ether bond formation : Nucleophilic substitution with butanol and methanol derivatives under alkaline conditions (e.g., K₂CO₃/DMF at 80–100°C) .
  • Final deprotection : Acid hydrolysis (e.g., HCl/EtOH) to regenerate the carboxylic acid group. Monitor reaction progress via TLC or HPLC to ensure intermediates are free of unreacted starting materials .

Q. How can the solubility and stability of this compound be characterized for experimental design?

  • Solubility profiling : Test in polar (water, methanol) and non-polar solvents (DCM, hexane) under varying temperatures (25–60°C). Note that solubility in water is typically low due to hydrophobic substituents, as seen in structurally similar benzoic acid derivatives .
  • Stability assessment : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products like carbon oxides or demethylated derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling to prevent inhalation .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and high temperatures (>150°C), which may trigger hazardous decomposition .
  • Waste disposal : Segregate chemical waste and consult institutional guidelines for neutralization (e.g., using NaOH for acidic residues) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR, IR) for this compound derivatives be resolved?

  • Cross-validation : Compare experimental NMR (¹H/¹³C) with computational predictions (DFT or machine learning tools like REAXYS) to verify substituent positions and rotational conformers .
  • Dynamic effects : Account for temperature-dependent rotational barriers of the butoxy group, which may cause splitting in NMR signals. Variable-temperature NMR (e.g., −40°C to 60°C) can clarify dynamic behavior .
  • Complementary techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography for absolute structural assignment .

Q. What methodologies are effective for studying the compound’s reactivity in biological systems (e.g., enzyme inhibition assays)?

  • In vitro assays : Screen against target enzymes (e.g., cyclooxygenase or lipoxygenase) using fluorogenic substrates. Include controls with unsubstituted benzoic acid to assess substituent effects on activity .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify metabolites (e.g., O-demethylation or β-oxidation of the butoxy chain) .
  • Docking studies : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding interactions with active sites, prioritizing hydrophobic pockets for the methoxy and butoxy groups .

Q. How can computational tools optimize reaction conditions for scaling up synthesis?

  • Route prediction : Use PISTACHIO or BKMS_METABOLIC databases to identify feasible pathways and minimize side reactions (e.g., ester hydrolysis during etherification) .
  • Machine learning : Train models on reaction yield data (temperature, solvent polarity, catalyst loading) to predict optimal conditions for high-throughput synthesis .
  • Process safety : Simulate thermal stability via DSC/TGA to identify exothermic risks and design safe scaling protocols .

Q. What strategies address low yields in coupling reactions involving this compound?

  • Activation of carboxylic acid : Pre-activate with EDCl/HOBt or convert to acid chloride (SOCl₂) for amide/ester couplings .
  • Steric hindrance mitigation : Use bulky bases (e.g., DIPEA) to deprotonate the benzoic acid and enhance nucleophilic attack on the butoxy precursor .
  • Catalysis : Employ Pd/Cu catalysts for Ullmann-type coupling if aryl halide intermediates are involved .

Methodological Resources

  • Spectral databases : NIST Chemistry WebBook for reference IR/Raman spectra .
  • Synthetic route planning : REAXYS and PISTACHIO for retrosynthetic analysis .
  • Safety protocols : ACGIH guidelines for exposure limits and CEN standards for PPE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.